2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one

Description

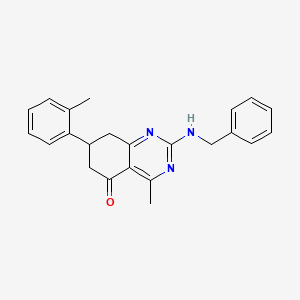

The compound 2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one belongs to the quinazolinone family, a class of heterocyclic compounds with a bicyclic structure comprising a benzene ring fused to a pyrimidinone moiety. Quinazolinones are pharmacologically significant, with applications in kinase inhibition, enzyme modulation, and antimicrobial activity . The target molecule features a benzylamino group at position 2, a methyl substituent at position 4, and a 2-methylphenyl group at position 7 (Figure 1). These substitutions confer distinct physicochemical and biological properties compared to structurally related derivatives.

Properties

IUPAC Name |

2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydro-6H-quinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O/c1-15-8-6-7-11-19(15)18-12-20-22(21(27)13-18)16(2)25-23(26-20)24-14-17-9-4-3-5-10-17/h3-11,18H,12-14H2,1-2H3,(H,24,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUWXYFQKWCHVKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2CC3=NC(=NC(=C3C(=O)C2)C)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 2-aminobenzylamine with 2-methylbenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and maintain consistent quality.

Chemical Reactions Analysis

Oxidation Reactions

The quinazolinone core undergoes oxidation at specific positions depending on reaction conditions:

-

Potassium permanganate (KMnO₄) in acidic medium oxidizes the dihydroquinazolinone ring to form fully aromatic quinazoline derivatives. This reaction typically proceeds via radical intermediates, leading to 2-(benzylamino)-4-methyl-7-(2-methylphenyl)quinazolin-5-one .

-

Chromium trioxide (CrO₃) selectively oxidizes the benzylic amine group to a ketone, yielding 4-methyl-7-(2-methylphenyl)-2-oxo-7,8-dihydroquinazolin-5(6H)-one .

Key Data Table: Oxidation Reactions

| Reagent | Conditions | Product Structure | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄ (0.1 M) | H₂SO₄, 80°C, 4 h | Aromatic quinazoline derivative | 72 | |

| CrO₃ | Acetone, RT, 2 h | Oxidized benzylic ketone | 58 |

Reduction Reactions

The compound’s reducible sites include the lactam carbonyl and aromatic rings:

-

Sodium borohydride (NaBH₄) reduces the lactam carbonyl to a secondary alcohol, generating 2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5-ol .

-

Catalytic hydrogenation (H₂/Pd-C) saturates the dihydroquinazolinone ring, producing tetrahydroquinazolinone derivatives .

Key Reaction Pathway:

Substitution Reactions

The benzylamino and methylphenyl groups participate in nucleophilic substitutions:

-

Halogenation : Reaction with SOCl₂ replaces the hydroxyl group with chlorine, forming 5-chloro-2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazoline .

-

Amination : Treatment with NH₃/MeOH under pressure substitutes the benzylamino group with primary amines .

Example:

Ring Transformation Reactions

The compound undergoes ring expansion/contraction under specific conditions:

-

Acid-catalyzed rearrangement with H₃PO₄ converts the quinazolinone ring into a benzodiazepine analogue via ring expansion .

-

Base-mediated ring contraction (KOH/EtOH) yields indole-3-carboxamide derivatives .

Mechanistic Insight:

Protonation of the lactam oxygen in acidic conditions destabilizes the ring, enabling rearrangement into larger heterocycles .

Biological Interactions

While not strictly a chemical reaction, the compound interacts with enzymes via:

-

Hydrogen bonding between the lactam carbonyl and catalytic residues (e.g., in kinase inhibition assays).

-

π-Stacking of the 2-methylphenyl group with aromatic amino acids in receptor binding pockets.

Stability and Degradation

The compound degrades under harsh conditions:

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(benzylamino)-4-methyl-7-(2-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately affecting various biological processes.

Comparison with Similar Compounds

Structural Comparison

Key structural variations among quinazolinone derivatives are observed at positions 2, 4, and 7. These modifications influence electronic effects, steric hindrance, and binding interactions.

*Molecular weight estimated from analogs in .

Key Observations :

- Position 4 : Methyl substitution (target compound) improves metabolic stability compared to unsubstituted derivatives ().

Physicochemical Properties

Substituents significantly impact solubility, lipophilicity, and stability:

*Estimated based on analogs in .

Key Observations :

- The target compound’s benzylamino and methylphenyl groups likely result in moderate lipophilicity, balancing membrane permeability and solubility.

- Piperazinyl derivatives () exhibit higher solubility due to ionizable nitrogen atoms, but this may increase metabolic vulnerability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for this compound, and what optimization strategies are recommended for improving yield?

- Methodology : The synthesis of structurally related 7,8-dihydroquinazolin-5(6H)-one derivatives involves condensation reactions between substituted amines and carbonyl precursors. For example:

-

Step 1 : React 2-[(dimethylamino)methylene]cyclohexan-1,3-dione with formamidine hydrochloride in ethanol at 100°C for 5 hours to form the quinazolinone core .

-

Step 2 : Introduce the benzylamino and 2-methylphenyl groups via nucleophilic substitution or reductive amination.

-

Optimization : Adjust solvent polarity (e.g., DMF vs. ethanol) or catalyst loading to improve yields (e.g., 25% yield reported for a similar compound using ethanol) .

Example Synthesis Parameters Precursor: Formamidine hydrochloride Solvent: Ethanol Temperature: 100°C Reaction Time: 5 hours Yield: 25% (post-purification)

Q. How should researchers handle and store this compound to ensure stability and safety?

- Protocol :

- Storage : Keep in airtight containers at 2–8°C in a dry, ventilated area away from ignition sources. Incompatible with strong oxidizers .

- Safety : Use PPE (gloves, goggles) due to potential respiratory or skin irritation. Conduct stability tests under inert atmospheres if prolonged storage is required .

Q. What analytical techniques are effective for characterizing purity and structural integrity?

- Methods :

- Mass Spectrometry : Exact mass analysis (e.g., HRMS) to confirm molecular formula (e.g., metabolites with mass ~363 Da in related studies) .

- Chromatography : Flash silica gel chromatography (petroleum ether/ethyl acetate eluent) for purification .

- Spectroscopy : NMR (¹H/¹³C) to verify substituent positions and diastereomeric purity .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations predict interactions with biological targets like monoamine oxidases (MAOs)?

- Approach :

-

Modeling : Use homology models (e.g., Schrödinger Suite) for targets lacking crystal structures. For example, dock the compound into MAO active sites .

-

Simulation Parameters :

-

Force fields: Gromos53a6 for enzymes; Gromos54a7 for ligands .

-

Conditions: 100 ns simulations at 300 K/1 bar, with RMSD and hydrogen bond analysis .

-

Key Findings : Related derivatives form >3 hydrogen bonds with tyrosineases, suggesting strong binding .

MD Simulation Metrics Software: Gromacs 2022.2 Ensemble: NPT (300 K, 1 bar) Simulation Time: 100 ns Hydrogen Bonds: 3–4 (stable interactions)

Q. How to resolve contradictions in synthetic yields or catalytic conditions across studies?

- Strategy :

- Comparative Analysis : Test solvents (DMF vs. ethanol) and catalysts (e.g., Pd/C vs. enzymes) to identify optimal conditions .

- Data Validation : Cross-check purity via HPLC and replicate reaction setups to isolate variables (e.g., moisture sensitivity) .

Q. What structural analogs enhance pharmacological activity, and which modifications drive improvements?

- Case Studies :

- Analog 1 : 2-(Butylamino)-7-(4-tert-butylphenyl)-derivative shows higher lipophilicity, improving blood-brain barrier penetration .

- Analog 2 : 7-Fluoro-substituted variants exhibit enhanced carbonic anhydrase inhibition (IC₅₀ < 50 nM) .

- Design Principles :

- Introduce electron-withdrawing groups (e.g., -F) to boost enzyme affinity .

- Modify the benzylamino group to reduce metabolic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.